4,5-bis(benzyloxy)-N-nitroimidazolidin-2-imine
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Overview
Description
4,5-bis(benzyloxy)-N-nitroimidazolidin-2-imine is a synthetic organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of two benzyloxy groups attached to the imidazolidine ring and a nitro group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(benzyloxy)-N-nitroimidazolidin-2-imine typically involves the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced through nucleophilic substitution reactions using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Nitration: The nitro group can be introduced by nitration of the imidazolidine ring using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4,5-bis(benzyloxy)-N-nitroimidazolidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Benzyl halides with bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding imidazolidine diones.
Reduction: Formation of 4,5-bis(benzyloxy)-N-aminoimidazolidin-2-imine.
Substitution: Formation of various substituted imidazolidines depending on the nucleophile used.
Scientific Research Applications
4,5-bis(benzyloxy)-N-nitroimidazolidin-2-imine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-bis(benzyloxy)-N-nitroimidazolidin-2-imine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4,5-bis(benzyloxy)-2-nitrostyrylimidazolidine: Similar structure with a styryl group instead of an imine.
4,5-bis(benzyloxy)-N-aminoimidazolidin-2-imine: Similar structure with an amino group instead of a nitro group.
4,5-bis(benzyloxy)-N-methylimidazolidin-2-imine: Similar structure with a methyl group instead of a nitro group.
Uniqueness
4,5-bis(benzyloxy)-N-nitroimidazolidin-2-imine is unique due to the presence of both benzyloxy and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4,5-bis(phenylmethoxy)imidazolidin-2-ylidene]nitramide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-21(23)20-17-18-15(24-11-13-7-3-1-4-8-13)16(19-17)25-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUBYCPKWAGBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(NC(=N[N+](=O)[O-])N2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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